molecular formula C10H20ClNO2 B2855273 tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2225127-01-3

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2855273
CAS No.: 2225127-01-3
M. Wt: 221.73
InChI Key: PUPXZFJVMVNJPV-HNCPQSOCSA-N
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Description

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate with hydrochloric acid. The process can be carried out under anhydrous conditions to ensure the purity of the final product. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate oxide, while reduction could produce tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate alcohol.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. For example, in the presence of a strong acid, the tert-butyl group can be cleaved, leading to the formation of a reactive carbocation that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
  • tert-Butyl (2R)-2-ethylpyrrolidine-2-carboxylate hydrochloride
  • tert-Butyl (2R)-2-methylpiperidine-2-carboxylate hydrochloride

Uniqueness

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of chiral compounds and in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPXZFJVMVNJPV-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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